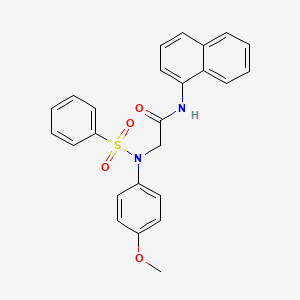
N~2~-(4-methoxyphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MNPG is not fully understood, but it is believed to act through multiple pathways. MNPG has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, MNPG can modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
MNPG has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. MNPG can also modulate the expression of various genes and proteins, including those involved in cell cycle regulation, apoptosis, and angiogenesis. Additionally, MNPG has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPG has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, MNPG is relatively easy to synthesize and can be obtained in large quantities. However, MNPG also has some limitations, including its potential toxicity and limited bioavailability.
Direcciones Futuras
There are several future directions for MNPG research, including investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of MNPG and to identify its potential targets. Furthermore, MNPG can be used as a starting point for the development of novel compounds with improved efficacy and safety profiles. Finally, more studies are needed to investigate the potential side effects of MNPG and to determine its optimal dosage and administration route.
In conclusion, MNPG is a chemical compound with significant potential for various scientific research applications. Its unique properties and potential therapeutic effects make it an attractive target for further investigation. However, more studies are needed to fully understand its mechanism of action and to identify its potential applications in various fields.
Aplicaciones Científicas De Investigación
MNPG has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, MNPG has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, MNPG has been demonstrated to have neuroprotective effects and can improve cognitive function in animal models. Additionally, MNPG has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-21-16-14-20(15-17-21)27(32(29,30)22-10-3-2-4-11-22)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYBMKOSZGEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



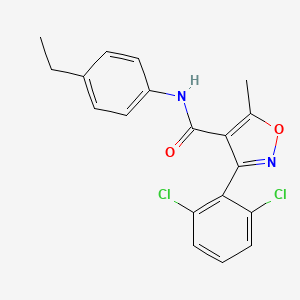
![3,4-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3740766.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3740769.png)
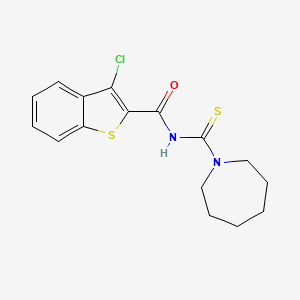
![4-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-bromobenzoate](/img/structure/B3740776.png)
![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3740791.png)
![methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3740794.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3740803.png)
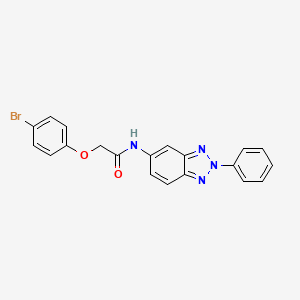
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3740823.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3740826.png)

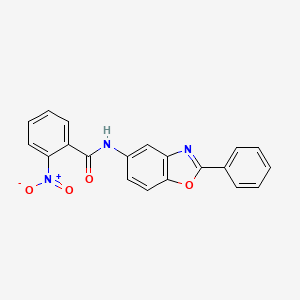
![5-(4-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3740846.png)